molecular formula C24H26N4O5S B3208106 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine CAS No. 1049315-27-6

3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B3208106
CAS No.: 1049315-27-6
M. Wt: 482.6 g/mol
InChI Key: PHWIOAPVJAEJAO-UHFFFAOYSA-N
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Description

The compound 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine features a pyridazine core substituted with a piperazine moiety bearing a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group and a 4-ethoxyphenyl substituent. Pyridazine derivatives are recognized for diverse pharmacological activities, including anti-inotropic, antiplatelet, antibacterial, and antiviral effects . The piperazine ring enhances receptor interaction versatility, while the benzodioxine sulfonyl group may contribute to receptor affinity and selectivity, as seen in dopamine D4 antagonists like S 18126 .

Properties

IUPAC Name

3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-2-31-19-5-3-18(4-6-19)21-8-10-24(26-25-21)27-11-13-28(14-12-27)34(29,30)20-7-9-22-23(17-20)33-16-15-32-22/h3-10,17H,2,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWIOAPVJAEJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxine moiety.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperazine moiety.

    Biological Studies: It can be used as a probe to study the interactions of sulfonyl piperazine derivatives with biological targets.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group may play a crucial role in binding to these targets, while the piperazine and pyridazine moieties contribute to the overall pharmacological profile.

Comparison with Similar Compounds

Structural Analogues with Pyridazine Cores

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Core : Pyridazine
  • Substituents: Chlorophenoxypropyl-piperazine
  • Activity : Anti-bacterial, anti-viral (e.g., inhibition of platelet aggregation) .
  • Comparison: The target compound replaces the chlorophenoxypropyl group with a benzodioxine sulfonyl and 4-ethoxyphenyl.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • Core : Pyridazine
  • Substituents: Phenethylamino benzoate ester
  • Activity: Not explicitly reported, but pyridazine derivatives in this class often target cardiovascular or inflammatory pathways .
  • Comparison : The target compound’s benzodioxine sulfonyl group introduces sulfonamide functionality, which may enhance binding to receptors with polar pockets (e.g., dopamine D4) compared to the ester group in I-6230.

Piperazine-Linked Dopamine Receptor Antagonists

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
  • Core : Indan
  • Substituents : Benzodioxinyl-piperazine
  • Activity : Potent dopamine D4 antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors .
  • Comparison :
    • Structural : The target compound replaces S 18126’s indan core with pyridazine, which may alter hydrogen-bonding interactions due to pyridazine’s adjacent nitrogen atoms.
    • Receptor Affinity : S 18126’s high D4 affinity suggests that the benzodioxine sulfonyl-piperazine motif in the target compound could similarly target D4 receptors. However, the ethoxyphenyl group might reduce off-target binding to sigma receptors (unlike S 18126’s sigma1 affinity of 1.6 nM) .
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
  • Core : Pyrrolopyridine
  • Substituents : Chlorophenyl-piperazine

Benzodioxine Sulfonyl Derivatives

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
  • Core : Pyrimidine
  • Substituents : Benzodioxine sulfonyl-piperazine, imidazole
  • Activity: Not reported, but pyrimidine cores are common in kinase inhibitors .
  • Comparison : Replacing pyrimidine with pyridazine in the target compound introduces distinct electronic properties. Pyridazine’s electron-deficient nature may enhance interactions with nucleophilic receptor residues compared to pyrimidine.

Biological Activity

The compound 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyridazine ring
  • Substituents :
    • A piperazine moiety
    • A sulfonyl group derived from 2,3-dihydro-1,4-benzodioxine
    • An ethoxyphenyl group

This unique combination of functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing pyridazine and piperazine moieties often exhibit anticancer activity. For instance, a study on similar derivatives showed that they could inhibit cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)3.8Cell cycle arrest at G2/M phase
HeLa (Cervical)4.5Inhibition of DNA synthesis

Neuroprotective Effects

Another study highlighted the neuroprotective effects of similar benzodioxine derivatives against oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

Cardiovascular Benefits

Piperazine derivatives have also been investigated for their cardiovascular protective effects. The compound demonstrated vasodilatory effects in animal models, suggesting a potential role in managing hypertension .

Case Studies

  • Case Study on Anticancer Activity :
    In a recent study published in Cancer Research, researchers evaluated the efficacy of a similar pyridazine derivative in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting the compound's potential as an anticancer agent .
  • Neuroprotection in Animal Models :
    A study published in Neuroscience Letters examined the neuroprotective effects of related compounds in a rat model of ischemic stroke. The treatment significantly improved neurological outcomes and reduced infarct size, indicating protective effects against ischemic damage .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and oxidative stress.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

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